

Application Notes: Live-Cell Imaging of Autophagic Flux with Indatraline Treatment

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Compound of Interest

Compound Name: *Indatraline*

Cat. No.: *B1675337*

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Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The entire process, from the formation of the autophagosome to its fusion with the lysosome and subsequent degradation of its contents, is termed autophagic flux. Dysregulation of this pathway is implicated in numerous diseases, including neurodegenerative disorders and cancer.^{[1][2]} Consequently, identifying and characterizing compounds that modulate autophagic flux is a key area of research for therapeutic development.

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine.^{[3][4]} Recent studies have identified **Indatraline** as a potent inducer of autophagy.^{[3][5]} It has been shown to stimulate autophagic flux by suppressing the mTOR/S6 kinase signaling pathway.^[3] Live-cell imaging using fluorescent reporters is a powerful technique to visualize and quantify the dynamics of autophagy in real-time within individual cells, providing crucial insights into the mechanism of drug action.^{[6][7]}

These application notes provide a detailed protocol for monitoring and quantifying **Indatraline**-induced autophagic flux in live cells using the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter system.

Quantitative Data Summary

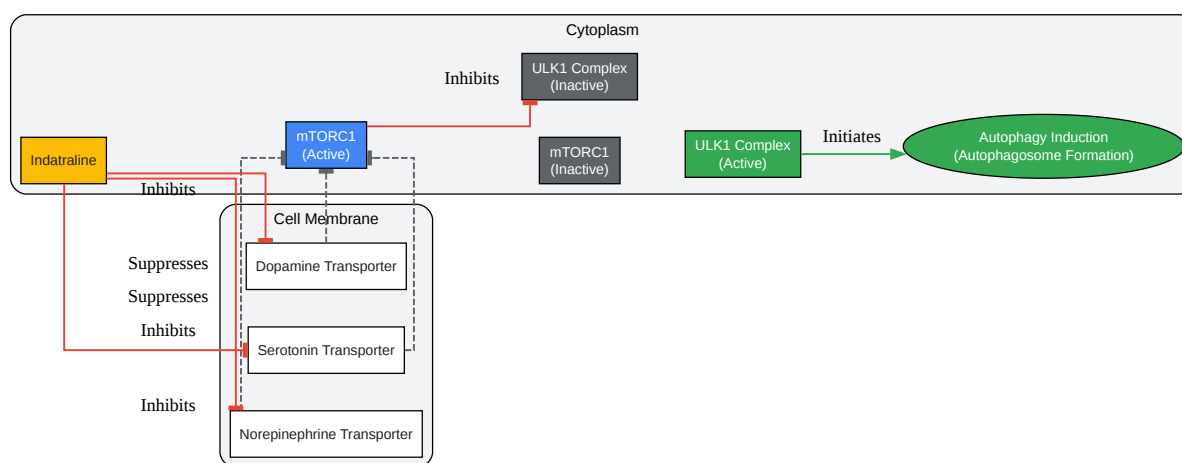
The following table summarizes the quantitative effects of **Indatraline** on autophagy induction based on published data.

Parameter	Cell Line	Treatment	Concentration	Duration	Result	Reference
Autophagy Induction	HCS System	Indatraline	10 μ M	-	2.87-fold increase compared to control	[3]
Autophagic Vacuoles	HeLa	Indatraline	5 μ M	12 h	Significant increase in vacuoles per cell	[3]
Autophagic Vacuoles	HeLa	Indatraline	5 μ M	24 h	~16 vacuoles per cell (vs. ~4 in control)	[3]
Autophagic Vacuoles	HeLa	Rapamycin (Control)	10 μ M	24 h	~19 vacuoles per cell (vs. ~4 in control)	[3]
EGFP-LC3 Puncta	COS-7	Indatraline	1-10 μ M	24 h	Concentration-dependent increase in puncta	[3]

Signaling and Experimental Diagrams

Proposed Signaling Pathway of **Indatraline**-Induced Autophagy

Indatraline acts as a non-selective monoamine transporter inhibitor. This activity leads to the suppression of the mTORC1 signaling pathway, a master negative regulator of autophagy.[3] Inhibition of mTORC1 allows for the activation of the ULK1 complex, which initiates the formation of the phagophore, the precursor to the autophagosome.

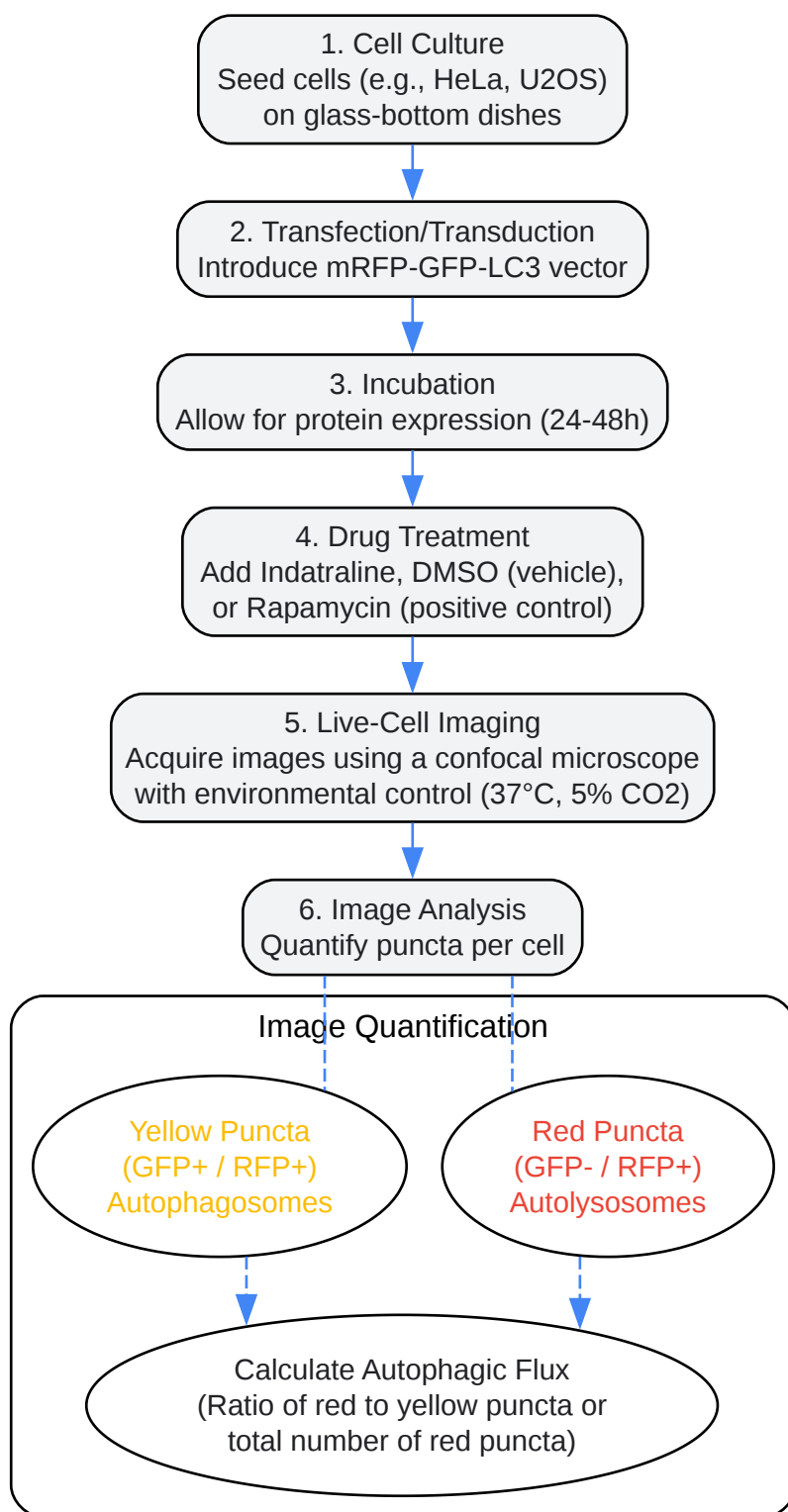


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Caption: Proposed mechanism of **Indatraline**-induced autophagy via mTORC1 suppression.

Experimental Workflow for Autophagic Flux Imaging

The following diagram outlines the key steps for assessing autophagic flux in live cells treated with **Indatraline** using a tandem fluorescent LC3 reporter.



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Caption: Workflow for live-cell imaging of autophagic flux with **Indatraline**.

Protocols

Protocol 1: Live-Cell Imaging of Autophagic Flux using mRFP-GFP-LC3

This protocol details the use of the tandem fluorescent mRFP-GFP-LC3 reporter to monitor autophagic flux. The principle relies on the pH sensitivity of GFP.^[7] In neutral pH autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable RFP continues to fluoresce, resulting in red-only puncta.^{[8][9]} An increase in red puncta indicates successful autophagic flux.

A. Materials and Reagents

- Cell Line: HeLa, U2OS, or other suitable adherent cell line.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Transfection Reagent: Lipofectamine 3000 or similar.
- Reporter Plasmid: ptfLC3 (mRFP-GFP-LC3) plasmid.
- Dishes: 35 mm glass-bottom dishes suitable for confocal microscopy.
- **Indatraline** hydrochloride: Stock solution in DMSO (e.g., 10 mM).
- Rapamycin: Positive control, stock solution in DMSO (e.g., 1 mM).
- DMSO: Vehicle control.
- Imaging Medium: Live-cell imaging solution (e.g., FluoroBrite DMEM).
- Microscope: Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂).

B. Step-by-Step Procedure

- Cell Seeding:

- One day before transfection, seed cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging.
- Transfection:
 - Transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
 - Incubate the cells for 24-48 hours to allow for sufficient expression of the fusion protein. Expression can be confirmed by observing diffuse red and green fluorescence in the cytoplasm under a fluorescence microscope.
- **Indatraline** Treatment:
 - Prepare working solutions of **Indatraline**, Rapamycin, and DMSO in pre-warmed imaging medium.
 - A final concentration of 5-10 μ M for **Indatraline** is recommended based on published data. [3] Use 100 nM Rapamycin as a positive control and an equivalent volume of DMSO as a negative (vehicle) control.
 - Gently aspirate the culture medium from the dishes and replace it with the medium containing the respective treatments.
 - Place the dishes into the microscope's environmental chamber.
- Live-Cell Confocal Microscopy:
 - Allow cells to equilibrate in the chamber for at least 30 minutes before imaging.
 - Set up the microscope to acquire images in both the GFP channel (Excitation: ~488 nm, Emission: ~509 nm) and the RFP channel (Excitation: ~555 nm, Emission: ~584 nm). [10]
 - Acquire images at desired time points (e.g., 0, 6, 12, and 24 hours) to observe the dynamics of autophagic flux. [3] For kinetic analysis, time-lapse imaging can be performed.
- Image Acquisition and Analysis:

- For each condition and time point, capture images from multiple random fields of view. Ensure to capture the entire cell volume by acquiring a Z-stack.[7][11]
- Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify autophagic flux.
 - Identify individual cells.
 - Count the number of yellow puncta (colocalization of GFP and RFP signals), representing autophagosomes.
 - Count the number of red-only puncta (RFP signal without corresponding GFP signal), representing autolysosomes.
- Interpretation: An increase in the number of red puncta per cell in **Indatraline**-treated cells compared to the DMSO control indicates an induction of autophagic flux. The ratio of red to yellow puncta can also be used as a measure of flux efficiency.

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